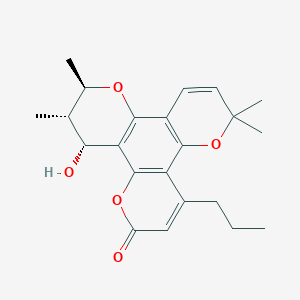
Calanolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calanolide B is a natural product found in Calophyllum lanigerum with data available.
Applications De Recherche Scientifique
Antiviral Properties
1.1 Mechanism of Action
Calanolide B functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically targeting HIV-1. It exhibits antiviral activity by inhibiting the reverse transcriptase enzyme, crucial for the replication of the virus. The compound has shown effectiveness against various strains of HIV-1, including those resistant to other NNRTIs. In vitro studies indicate that this compound has an EC50 value of approximately 0.4 µM against HIV-1, demonstrating significant potency in inhibiting viral replication .
1.2 Efficacy Against Drug-Resistant Strains
Research shows that this compound possesses enhanced antiviral activity against drug-resistant strains of HIV-1 that harbor mutations commonly associated with NNRTI resistance. Specifically, it has shown a 10-fold increase in activity against viruses with the Y181C mutation . This characteristic positions this compound as a promising candidate for combination therapies, potentially improving treatment outcomes for patients with resistant HIV strains.
Clinical Development and Case Studies
2.1 Historical Context
The National Cancer Institute (NCI) initiated research on Calanolides in the 1990s, focusing on their isolation and characterization from Malaysian plant species. The NCI collaborated with Medichem Research Inc. to further develop these compounds for clinical use, leading to the identification of both Calanolide A and B as significant anti-HIV agents .
2.2 Case Study Overview
A notable case study involved the extraction and analysis of Calanolides from Calophyllum lanigerum. The study demonstrated that both Calanolide A and B were effective in inhibiting HIV-1 replication in vitro, with Calanolide A exhibiting a slightly higher potency than this compound . The results prompted further investigations into their pharmacological properties and potential therapeutic applications.
Other Therapeutic Applications
3.1 Potential in Cancer Treatment
Emerging research suggests that this compound may also have anticancer properties, although this area is less explored compared to its antiviral effects. Preliminary studies indicate that certain coumarin derivatives can inhibit tumor cell proliferation, warranting further investigation into their potential as anticancer agents .
3.2 Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of Calanolide compounds. Some studies suggest that these compounds may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Summary Table of Research Findings
Propriétés
Numéro CAS |
142632-33-5 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1 |
Clé InChI |
NIDRYBLTWYFCFV-SEDUGSJDSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@@H]([C@H](O4)C)C)O |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Key on ui other cas no. |
142632-33-5 |
Synonymes |
calanolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















